molecular formula C20H23FN4 B4738031 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane

Cat. No.: B4738031
M. Wt: 338.4 g/mol
InChI Key: MJSCBLNUALPRGO-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane is a useful research compound. Its molecular formula is C20H23FN4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is 338.19067491 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds such as pyrimidines and imidazo[1,2-a]pyridines are known to interact with various biological targets

Mode of Action

It’s known that pyrimidine derivatives can act as anion receptors . The compound might interact with its targets through similar mechanisms, but this is speculative and requires further investigation.

Biochemical Pathways

Purines and pyrimidines, which share structural similarities with this compound, are integral to the structure of dna and rna, and play crucial roles in various cellular processes . The compound might affect similar biochemical pathways, but this is speculative and requires further investigation.

Result of Action

Similar compounds such as imidazo[1,2-a]pyridine derivatives have shown promising activity in anticancer studies . The compound might have similar effects, but this is speculative and requires further investigation.

Biochemical Analysis

Biochemical Properties

7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain protein kinases, which are crucial for cell cycle regulation . The compound’s interaction with these kinases prevents the cell cycle from progressing, thereby exerting its biochemical effects.

Cellular Effects

The effects of 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the DCN1-UBC12 protein-protein interaction, leading to selective inhibition of cullin-RING ubiquitin ligases (CRLs) and accumulation of proteins such as p21, p27, and NRF2 . This modulation affects various cellular processes, including protein degradation and cell cycle regulation.

Molecular Mechanism

At the molecular level, 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of protein kinases, thereby preventing their catalytic functions . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.

Metabolic Pathways

7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate pyrimidine metabolism . The compound’s influence on metabolic flux and metabolite levels can lead to alterations in cellular energy balance and nucleotide synthesis.

Transport and Distribution

The transport and distribution of 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with target biomolecules and the resulting biochemical effects.

Properties

IUPAC Name

7-(azepan-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4/c1-14-13-18(24-11-5-3-4-6-12-24)25-20(22-14)19(15(2)23-25)16-7-9-17(21)10-8-16/h7-10,13H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSCBLNUALPRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.